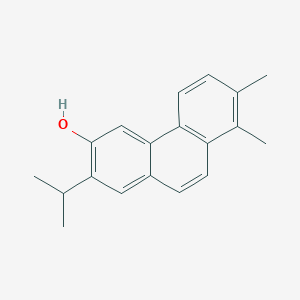

12-Demethylmulticaulin

Description

12-Demethylmulticaulin is a nor abietane-type diterpene isolated from Salvia multicaulis Vahl., a plant studied for its bioactive constituents . Structurally, it belongs to the abietane diterpenoid family but is characterized by the absence of a methyl group at the C-12 position, a modification that distinguishes it from other abietanes. This compound was first identified during activity-guided fractionation of S. multicaulis extracts targeting HMG-CoA reductase inhibition, a key enzyme in cholesterol biosynthesis .

Properties

CAS No. |

199986-64-6 |

|---|---|

Molecular Formula |

C19H20O |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

7,8-dimethyl-2-propan-2-ylphenanthren-3-ol |

InChI |

InChI=1S/C19H20O/c1-11(2)17-9-14-6-8-15-13(4)12(3)5-7-16(15)18(14)10-19(17)20/h5-11,20H,1-4H3 |

InChI Key |

ZMSKUQUFEKLXGK-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C3=CC(=C(C=C3C=C2)C(C)C)O)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=CC(=C(C=C3C=C2)C(C)C)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Classification and Key Features

12-Demethylmulticaulin is classified as a nor abietane, indicating the loss of a methyl group compared to typical abietane diterpenes. Below is a comparison with structurally related compounds isolated from S. multicaulis:

| Compound Name | Structural Class | Key Structural Features |

|---|---|---|

| This compound | Nor abietane | Demethylation at C-12 |

| 6,7-Dehydroyleanone | Abietane | Double bond at C-6/C-7 |

| Ferruginol | Abietane | Hydroxyl group at C-12 |

| 7-Acetoxyhorminone | Abietane | Acetoxy group at C-7 |

| 12-Hydroxy abieta-hexaene | Abietane | Hydroxyl group at C-12; conjugated double bonds |

| 12-Hydroxy pisiferal | Nor abietane | Hydroxylation at C-12; demethylation |

HMG-CoA Reductase Inhibitory Activity

The inhibitory activity of this compound and related compounds against HMG-CoA reductase was quantified (Table 1). Data from in vitro assays reveal structural modifications significantly impact potency:

Table 1. Inhibitory Activity of S. multicaulis Diterpenes

| Compound Name | % Inhibition at Tested Concentration | IC50 (µg/mL) |

|---|---|---|

| This compound | 35.29 ± 0.05 | Not reported |

| 7-Acetoxyhorminone | 84.15 ± 0.10 | 63.6 ± 1.21 |

| Ferruginol | 18.11 ± 0.10 | Not reported |

| 12-Hydroxy abieta-hexaene | 2.26 ± 0.21 | Not reported |

| Horminone–7-acetoxyhorminone mixture | 76.26 ± 0.14 | 52.3 ± 0.78 |

Key Findings:

- This compound exhibits moderate inhibition (35.29%) but is less potent than 7-acetoxyhorminone (84.15%), the most active compound in the study.

- The acetoxy group at C-7 in 7-acetoxyhorminone enhances activity compared to non-acetylated analogs, suggesting esterification improves enzyme binding .

- Demethylation at C-12 (as in this compound) confers higher activity than hydroxylation at the same position (12-Hydroxy abieta-hexaene: 2.26% inhibition), indicating methyl group removal may optimize steric interactions with the enzyme .

Pharmacological Context and Structural Insights

- Nor abietanes vs.

- Synergistic Effects: Compounds like the horminone–7-acetoxyhorminone mixture (76.26% inhibition) suggest combined structural features (e.g., hydroxyl and acetoxy groups) may enhance activity .

- Comparative Bioactivity: While this compound is less active than 7-acetoxyhorminone, its moderate inhibition highlights its role as a secondary bioactive component in S. multicaulis extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.